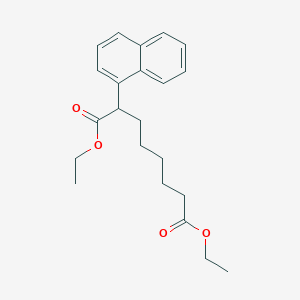
Diethyl 2-(naphthalen-1-yl)octanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(naphthalen-1-yl)octanedioate is an organic compound characterized by the presence of a naphthalene ring attached to an octanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(naphthalen-1-yl)octanedioate typically involves the esterification of 2-(naphthalen-1-yl)octanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(naphthalen-1-yl)octanedioate undergoes several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Diethyl 2-(naphthalen-1-yl)octanediol.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Diethyl 2-(naphthalen-1-yl)octanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Diethyl 2-(naphthalen-1-yl)octanedioate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Diethyl 2-(naphthalen-2-yl)octanedioate
- Diethyl 2-(naphthalen-1-yl)hexanedioate
- Diethyl 2-(naphthalen-2-yl)hexanedioate
Comparison: Diethyl 2-(naphthalen-1-yl)octanedioate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
183965-14-2 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
diethyl 2-naphthalen-1-yloctanedioate |
InChI |
InChI=1S/C22H28O4/c1-3-25-21(23)16-7-5-6-14-20(22(24)26-4-2)19-15-10-12-17-11-8-9-13-18(17)19/h8-13,15,20H,3-7,14,16H2,1-2H3 |
Clé InChI |
UOZKESVMCRPJET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


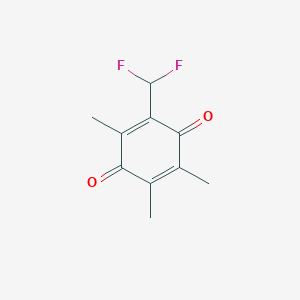
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

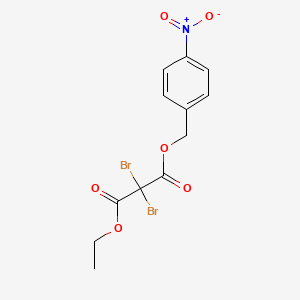

![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
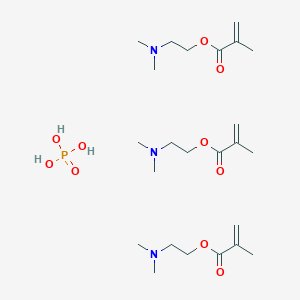

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
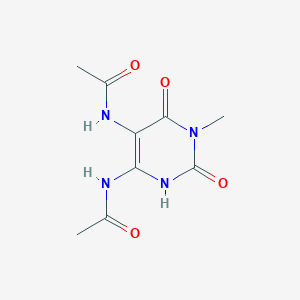
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
